Methyl 4-(quinoxalin-2-yl)benzoate
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Overview
Description
Methyl 4-(quinoxalin-2-yl)benzoate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The structure of this compound consists of a quinoxaline ring attached to a benzoate moiety through a methyl ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(quinoxalin-2-yl)benzoate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This reaction is often carried out under acidic or basic conditions, with common solvents including ethanol or acetic acid. The resulting quinoxaline derivative is then esterified with methyl 4-bromobenzoate to yield the final product .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact . Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(quinoxalin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(quinoxalin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-(quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally related to quinoxaline, with applications in medicinal chemistry.
Uniqueness
Methyl 4-(quinoxalin-2-yl)benzoate stands out due to its unique combination of a quinoxaline ring and a benzoate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
922525-24-4 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-quinoxalin-2-ylbenzoate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
InChI Key |
QNRHAXBIJJXXCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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